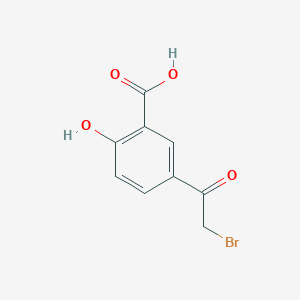
5-(Bromoacetyl)-2-hydroxybenzoic acid
Übersicht
Beschreibung
5-(Bromoacetyl)-2-hydroxybenzoic acid, commonly known as BABA, is a chemical compound that has been used extensively in scientific research. BABA is a derivative of salicylic acid and is known for its ability to induce systemic acquired resistance (SAR) in plants. SAR is a natural defense mechanism that helps plants to protect themselves against various pathogens and pests. In recent years, BABA has gained attention for its potential use in the development of new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
Herbicide Resistance in Transgenic Plants
5-(Bromoacetyl)-2-hydroxybenzoic acid is related to the metabolism of bromoxynil, a herbicide used in agriculture. Transgenic plants expressing a bacterial detoxification gene showed resistance to bromoxynil. These plants converted bromoxynil to its primary metabolite, 3,5-dibromo-4-hydroxybenzoic acid, demonstrating a novel approach to obtaining herbicide resistance by introducing a catabolic detoxification gene in plants (Stalker, Mcbride, & Malyj, 1988).
Synthesis of Anti-Cancer Drugs
Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for the synthesis of some anti-cancer drugs, is synthesized from 2-amino-5-methylbenzoic acid, which is structurally related to 5-(Bromoacetyl)-2-hydroxybenzoic acid. This demonstrates the chemical's importance in the production of pharmaceuticals targeting cancer (Cao Sheng-li, 2004).
Formation and Decomposition of Brominated Disinfection Byproducts
The formation and decomposition of brominated disinfection byproducts (Br-DBPs) in chlorinated drinking water involve compounds like 3,5-dibromo-4-hydroxybenzoic acid, closely related to 5-(Bromoacetyl)-2-hydroxybenzoic acid. Understanding the behavior of these compounds aids in assessing the impact of water treatment processes on water quality (Zhai & Zhang, 2011).
Crystal Structure and Physico-Chemical Properties
The crystal structure of 2-bromoacetoxybenzoic acid, a brominated aspirin analog, provides insights into structural analogs of aspirin. It is a close structural analog of 5-(Bromoacetyl)-2-hydroxybenzoic acid, showing how the structural properties of such compounds can be analyzed and utilized in various applications (Loll, Garavito, Carrell, & Carrell, 1996).
Metabolism in Bacterial Isolates
The metabolism of the herbicide bromoxynil by bacterial isolates, such as Klebsiella pneumoniae, involves the conversion of bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid. This highlights the biodegradation potential of compounds structurally related to 5-(Bromoacetyl)-2-hydroxybenzoic acid in environmental and agricultural contexts (Mcbride, Kenny, & Stalker, 1986).
Eigenschaften
IUPAC Name |
5-(2-bromoacetyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-4-8(12)5-1-2-7(11)6(3-5)9(13)14/h1-3,11H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCZHDQYNKDRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292240 | |
| Record name | 5-(Bromoacetyl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoacetyl)-2-hydroxybenzoic acid | |
CAS RN |
62423-71-6 | |
| Record name | NSC81062 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Bromoacetyl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B3054842.png)

![Phenol, 2-[1-(4-hydroxyphenyl)ethyl]-](/img/structure/B3054846.png)




